Structural Differentiation: 7-Methyl Substituent Versus the Des-Methyl Analog
The defining feature of the target compound is the presence of a methyl group at the 7-position of the indoloquinoxaline core. This is compared against its closest cataloged analog, 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (MW: 367.45 g/mol), which lacks this substituent . While direct comparative bioactivity data are absent in the public domain, the structural difference is a key SAR parameter. A 7-methyl substituent is known to influence the electron density of the aromatic system and can create a steric clash that alters DNA intercalation geometry or protein binding . This structural distinction directly impacts procurement: selecting the analog would mean acquiring a molecule with a fundamentally different core electronics and shape, invalidating any project aiming to explore the SAR around the 7-methylated scaffold.
| Evidence Dimension | Core Scaffold Substitution Pattern |
|---|---|
| Target Compound Data | 7-methyl and 6-[3-(2-methylphenoxy)propyl] substituents; Molecular Weight: 381.48 g/mol; Formula: C25H23N3O . |
| Comparator Or Baseline | 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (without 7-methyl); Molecular Weight: 367.45 g/mol; Formula: C24H21N3O . |
| Quantified Difference | A difference of one methyl group (14.03 g/mol) and a 3.8% difference in molecular weight. |
| Conditions | Structural comparison based on chemical formulas and vendor catalog data [REFS-1, REFS-3]. |
Why This Matters
This difference defines a distinct chemical entity; researchers must procure this exact compound to maintain the integrity of structure-activity relationship (SAR) studies, as the 7-methyl group can critically modulate target binding and physicochemical properties.
- [1] Avula, S., Komsani, J. R., Koppireddi, S., Yadla, R., Kanugula, A. K., & Kotamraju, S. (2014). Synthesis and cytotoxicity of novel 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research, 23, 1234–1242. View Source
